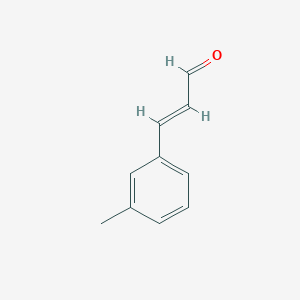

(E)-3-(m-Tolyl)acrylaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methylphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLLZWMNPJCLBC-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within α,β Unsaturated Aldehyde Chemistry

(E)-3-(m-Tolyl)acrylaldehyde belongs to the class of α,β-unsaturated aldehydes, organic compounds featuring a carbon-carbon double bond conjugated to an aldehyde group. nih.govwikipedia.org This arrangement of functional groups results in a unique electronic distribution, rendering the molecule susceptible to various nucleophilic attacks. The general structure of α,β-unsaturated carbonyl compounds is (O=CR)−Cα=Cβ−R. wikipedia.org

The conjugated system allows for 1,2-addition (direct addition) to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. pressbooks.publibretexts.org The electronegative oxygen atom withdraws electron density from the β-carbon, making it electrophilic and a prime target for nucleophiles. libretexts.orgopenstax.org The initial product of a conjugate addition is a resonance-stabilized enolate ion, which is then typically protonated on the α-carbon. libretexts.org The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile and the reaction conditions. Weaker nucleophiles generally favor 1,4-addition. pressbooks.pub

The reactivity of α,β-unsaturated aldehydes is central to many powerful carbon-carbon bond-forming reactions, including the Michael addition, Diels-Alder reactions, and various organocatalytic processes. wikipedia.orgorganic-chemistry.org These reactions are fundamental in the synthesis of complex organic molecules.

Historical Development and Significance of Cinnamaldehyde Analogues

(E)-3-(m-Tolyl)acrylaldehyde is an analogue of cinnamaldehyde (B126680), a naturally occurring α,β-unsaturated aldehyde that gives cinnamon its characteristic flavor and aroma. wikipedia.org Cinnamaldehyde was first isolated in 1834 and synthesized in the laboratory in 1854. wikipedia.org

Cinnamaldehyde and its derivatives are characterized by the presence of a cinnamoyl moiety and have been the subject of extensive research due to their wide range of biological activities. researchgate.netnih.gov The reactivity of the α,β-unsaturated carbonyl system in these analogues makes them Michael acceptors, allowing them to react with various biological nucleophiles. researchgate.netmaynoothuniversity.ie

The synthesis of cinnamaldehyde analogues is often achieved through methods like the Claisen-Schmidt condensation or the Heck reaction. For instance, a palladium(II)-catalyzed oxidative Heck reaction between acrolein and arylboronic acids provides a direct route to various cinnamaldehyde derivatives. acs.orgnih.gov The development of synthetic routes to these analogues has been driven by the desire to create novel compounds with tailored electronic and steric properties for applications in medicinal chemistry and materials science. nih.gov

Stereochemical Considerations and the E Configuration in Reactivity

Catalytic Strategies for Targeted Synthesis of this compound

The synthesis of this compound has benefited significantly from the development of sophisticated catalytic systems. These strategies, encompassing transition metal catalysis, organocatalysis, and biocatalysis, provide powerful tools for the construction of the target α,β-unsaturated aldehyde with high efficiency and stereoselectivity.

Transition Metal-Catalyzed Approaches to this compound

Transition metal catalysis stands as a cornerstone in modern organic synthesis, offering diverse and powerful methods for forming carbon-carbon bonds. nih.gov Catalysts based on rhodium, zinc, and palladium are particularly relevant for constructing the this compound framework.

Rhodium catalysts are well-regarded for their ability to mediate a variety of organic transformations, including C-H bond activation and cascade reactions. rsc.orgchemrxiv.org In the context of synthesizing this compound, a plausible approach involves the rhodium(III)-catalyzed C-H activation of m-xylene (B151644) followed by coupling with a suitable three-carbon building block, such as acrolein or a derivative. chemrxiv.org This type of reaction typically proceeds through a cyclometalated intermediate, ensuring high regioselectivity. mdpi.com

Another potential rhodium-catalyzed route is the hydroformylation of a corresponding alkyne, m-tolylacetylene, although controlling the regioselectivity to favor the branched aldehyde product would be a significant challenge. More advanced rhodium-catalyzed cascade reactions, which might involve the rearrangement of specifically designed precursors, also present a potential, albeit complex, avenue for synthesis. nih.govrsc.org

Table 1: Potential Rhodium-Catalyzed Reactions for this compound Synthesis

| Reaction Type | Proposed Substrate 1 | Proposed Substrate 2 | Catalyst System (Example) |

| C-H Alkenylation | m-Xylene | Acrolein | [RhCp*Cl2]2, AgSbF6 |

| Cascade Reaction | Custom N-tethered allenol | - | Rh(I) complex |

Zinc-based catalysts, often valued for their lower cost and toxicity compared to other transition metals, offer unique catalytic activities. Zinc salts, such as zinc triflate, have been successfully employed as catalysts in hydroamination and hydrohydrazination reactions of alkynes, which can be precursors to functionalized carbonyl compounds. d-nb.info

A potential pathway to this compound could involve a zinc-catalyzed aldol (B89426) condensation reaction. This would typically involve the reaction of m-tolualdehyde with acetaldehyde (B116499). The Lewis acidity of the Zinc(II) ion can activate the aldehyde carbonyl group, facilitating the enolate formation and subsequent C-C bond formation. The stereoselectivity for the (E)-isomer is often favored due to thermodynamic stability. Furthermore, organozinc reagents, such as m-tolylzinc halides (prepared in situ), can participate in Negishi-type cross-coupling reactions with a suitable 3-carbon electrophile like 3-bromoacrolein, often in the presence of a palladium co-catalyst. researchgate.netuni-muenchen.de

Palladium catalysis is one of the most powerful and versatile tools for C-C bond formation. nih.gov The synthesis of this compound is well-suited to several palladium-catalyzed cross-coupling reactions, which generally involve the oxidative addition of a palladium(0) species to an organohalide, followed by transmetalation and reductive elimination. nih.govuwindsor.ca

Heck Reaction : A direct and atom-economical approach would be the Mizoroki-Heck reaction between an m-tolyl halide (e.g., 3-iodotoluene (B1205562) or 3-bromotoluene) and acrolein. This reaction, typically catalyzed by a Pd(0) complex with a phosphine (B1218219) ligand, forms the C-C bond and establishes the trans-double bond with high stereoselectivity.

Suzuki Reaction : This reaction would involve the coupling of an m-tolylboronic acid or its ester with a 3-halo-acrylaldehyde derivative (e.g., (E)-3-bromoacrolein). The Suzuki reaction is known for its mild conditions and high tolerance of functional groups. researchgate.net

Stille Reaction : In a Stille coupling, an organotin reagent like (E)-3-(tributylstannyl)acrylaldehyde would be coupled with 3-iodotoluene in the presence of a palladium catalyst. nih.gov

Sonogashira Reaction : A two-step approach could begin with the Sonogashira coupling of 3-iodotoluene with an acetylene (B1199291) equivalent like trimethylsilylacetylene, followed by reduction and oxidation to yield the target aldehyde. researchgate.net

Table 2: Plausible Palladium-Catalyzed Syntheses of this compound

| Reaction Name | m-Tolyl Substrate | C3-Coupling Partner | Typical Catalyst/Ligand |

| Heck | 3-Iodotoluene | Acrolein | Pd(OAc)2 / PPh3 |

| Suzuki | m-Tolylboronic acid | (E)-3-Bromoacrolein | Pd(PPh3)4 |

| Stille | 3-Iodotoluene | (E)-3-(Tributylstannyl)acrylaldehyde | PdCl2(PPh3)2 |

Organocatalytic Methods for Stereoselective this compound Production

In recent decades, organocatalysis has emerged as a third pillar of asymmetric catalysis, utilizing small, metal-free organic molecules to catalyze chemical transformations. au.dk For the synthesis of this compound, an organocatalytic aldol condensation between m-tolualdehyde and acetaldehyde represents the most direct approach.

This reaction can be catalyzed by secondary amines, such as proline or its derivatives, through an enamine-based mechanism. researchgate.net The catalyst first reacts with acetaldehyde to form a nucleophilic enamine, which then attacks the m-tolualdehyde. Subsequent hydrolysis releases the catalyst and yields the aldol addition product, which readily dehydrates to form this compound. The (E)-isomer is generally the major product due to greater thermodynamic stability. While achieving high enantioselectivity in the initial aldol addition is a key feature of organocatalysis, this chirality is lost upon dehydration to the achiral acrylaldehyde product. However, the mild conditions and avoidance of metal contaminants are significant advantages of this method. nih.govunm.edu

Table 3: Organocatalytic Aldol Approach to this compound

| Substrate 1 | Substrate 2 | Catalyst Type (Example) | Key Intermediate |

| m-Tolualdehyde | Acetaldehyde | Chiral Secondary Amine (Proline) | Enamine |

Biocatalytic Transformations Towards this compound

Biocatalysis harnesses the power of enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. scribd.com While specific enzymes for the direct synthesis of this compound are not widely documented, several classes of enzymes could be engineered or screened for this purpose.

Aldolases, for instance, catalyze stereoselective aldol additions. An engineered aldolase (B8822740) could potentially catalyze the condensation of m-tolualdehyde and acetaldehyde. ucl.ac.uk Another approach could involve transketolases, which catalyze the transfer of a two-carbon ketol unit from a donor to an aldehyde acceptor. ucl.ac.uk Although this would not directly produce the target molecule, it highlights the potential of enzymes to perform key C-C bond-forming reactions with aromatic aldehydes. The development of a specific biocatalytic process for this compound would likely require significant enzyme screening and protein engineering efforts.

Non-Catalytic and Stoichiometric Routes to this compound

Stoichiometric reactions, where reagents are consumed in the process of forming the product, represent the classical foundation for synthesizing this compound. These methods include venerable name reactions like the Aldol condensation and Wittig olefination, which offer robust and well-understood pathways to the target molecule.

Aldol Condensation and Knoevenagel Approaches to this compound

The Aldol condensation is a cornerstone of C-C bond formation. sigmaaldrich.comambeed.com Specifically, a crossed or mixed Aldol condensation between m-tolualdehyde and acetaldehyde can produce this compound. In this reaction, a base abstracts an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of m-tolualdehyde, which lacks α-hydrogens and thus cannot self-condense. libretexts.org The initial product is a β-hydroxy aldehyde, which readily undergoes dehydration, often promoted by heat, to yield the final α,β-unsaturated aldehyde. libretexts.orgmasterorganicchemistry.com The stability of the resulting conjugated system drives the reaction towards the dehydrated product. libretexts.org

A typical procedure involves reacting m-tolualdehyde with an acetaldehyde solution in a solvent like tetrahydrofuran, using a base such as sodium hydroxide. wp.csiro.au

The Knoevenagel condensation is a related transformation that involves the reaction of an aldehyde or ketone with a compound featuring an active methylene (B1212753) group (e.g., malonic acid or its esters), catalyzed by a weak base like piperidine (B6355638). bohrium.comoup.com The reaction proceeds through nucleophilic addition followed by dehydration to form the α,β-unsaturated product. oup.com For the synthesis of this compound, a Doebner modification could be employed, using malonic acid in the presence of pyridine (B92270). This variation is particularly effective as the condensation is often followed by decarboxylation to yield the desired product. oup.com

Table 1: Comparison of Condensation Reaction Strategies

| Feature | Aldol Condensation | Knoevenagel Condensation |

|---|---|---|

| Nucleophile | Enolate of acetaldehyde | Active methylene compound (e.g., malonic acid) |

| Electrophile | m-Tolualdehyde | m-Tolualdehyde |

| Catalyst/Base | Strong base (e.g., NaOH, KOH) | Weak amine base (e.g., piperidine, pyridine) |

| Key Intermediate | β-hydroxy aldehyde | Initial adduct, followed by dehydration |

| Byproduct | Water | Water (and CO2 in Doebner modification) |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for this compound

Olefination reactions provide a powerful and direct method for converting carbonyls into alkenes. The Wittig reaction utilizes a phosphorus ylide, known as a Wittig reagent, which reacts with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com To synthesize this compound, m-tolualdehyde would be treated with a stabilized ylide like (triphenylphosphoranylidene)acetaldehyde. The use of a stabilized ylide generally favors the formation of the (E)-isomer, which is the thermodynamically more stable product. masterorganicchemistry.com

A significant refinement of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide. mdpi.com A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide. rudn.ru Furthermore, the HWE reaction is highly stereoselective for the (E)-alkene, making it particularly suitable for synthesizing this compound. mdpi.comrudn.ru The reaction would involve treating m-tolualdehyde with the anion of a phosphonate (B1237965) ester, such as diethyl formylphosphonate, generated by a suitable base.

Table 2: Overview of Olefination Methodologies

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium (B103445) ylide (e.g., (Ph3P=CHCHO)) | Phosphonate ester (e.g., (EtO)2P(O)CH2CHO) |

| Reactivity | Reacts with aldehydes and ketones | Generally more reactive than stabilized Wittig reagents |

| Stereoselectivity | Stabilized ylides favor (E)-alkene | Highly selective for (E)-alkene |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed) |

| Base | Strong base (e.g., BuLi, NaH) for ylide generation | Various bases (e.g., NaH, K2CO3) |

Sustainable and Green Chemistry Aspects in this compound Production

Modern synthetic chemistry places increasing emphasis on sustainable practices, aiming to reduce waste, minimize energy consumption, and use environmentally benign materials. These principles are being applied to classical reactions for the production of compounds like this compound.

Solvent-Free and Aqueous Medium Syntheses of this compound

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. The Claisen-Schmidt condensation, a variant of the Aldol condensation, has been successfully performed under solvent-free conditions, often using a solid base like sodium hydroxide. nih.gov This approach reduces waste and can lead to higher reaction efficiency.

Alternatively, using water as a reaction solvent is highly desirable from an environmental perspective. Base-catalyzed Aldol condensations can be performed in aqueous solutions or biphasic systems. wp.csiro.au Similarly, Knoevenagel condensations have been developed using greener solvent systems like aqueous ethanol, which balances reactant solubility with reduced environmental impact. nih.gov Research into nanoparticle-based catalysts also points toward eco-friendly methods for cinnamaldehyde (B126680) synthesis, which could be extended to its derivatives. scispace.com

Flow Chemistry Applications in this compound Production

Flow chemistry, which involves performing reactions in a continuously flowing stream within a microreactor or packed-bed reactor, offers significant advantages in terms of safety, efficiency, and scalability. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities.

The Knoevenagel condensation has been successfully adapted to flow chemistry platforms. wp.csiro.aunih.gov Using solid-supported catalysts, such as piperidine immobilized on a polymer network, allows for the continuous production of condensation products with easy separation of the catalyst from the product stream. nih.gov While specific literature detailing the flow synthesis of this compound is not prominent, the successful application of flow reactors to Aldol and Knoevenagel condensations for similar aromatic aldehydes demonstrates a clear and promising path for its future sustainable production.

Electrophilic and Nucleophilic Character of the Aldehyde Functionality in this compound

The aldehyde group in this compound imparts significant electrophilic character to the molecule. The electronegative oxygen atom polarizes the carbonyl bond, rendering the carbonyl carbon susceptible to nucleophilic attack. libretexts.org This inherent reactivity is a defining feature of its chemical profile.

Nucleophilic Additions to the Carbonyl Group: Scope and Limitations

The carbonyl carbon of this compound is an electrophilic center that can undergo direct nucleophilic addition, often referred to as 1,2-addition. pressbooks.pub This type of reaction is typically favored by strong, "hard" nucleophiles.

Scope of Nucleophilic Additions:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are strong nucleophiles that readily add to the carbonyl group, forming secondary alcohols upon workup. pressbooks.pub

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to the corresponding alcohol. masterorganicchemistry.com

Cyanide: The cyanide ion (CN⁻) can act as a nucleophile, adding to the carbonyl carbon to form a cyanohydrin. pressbooks.pub

Limitations:

The presence of the conjugated system introduces a competing reaction pathway: conjugate addition (1,4-addition). libretexts.org Weaker, "soft" nucleophiles tend to favor this pathway over direct addition to the carbonyl group. pressbooks.pub The balance between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, reactions with certain thiols have been shown to result in the formation of bis-dithioacetals via direct addition to the carbonyl carbon. researchgate.net

α-Deprotonation and Subsequent Reactions of this compound

While the α-protons of saturated aldehydes are acidic and readily removed by a base to form an enolate, the situation in α,β-unsaturated aldehydes like this compound is more complex. The acidity of the α-proton is reduced due to the delocalization of electrons in the conjugated system. However, under strongly basic conditions, deprotonation can still occur. The resulting enolate is a versatile intermediate that can participate in various subsequent reactions, including aldol-type condensations. aip.org

Conjugate Additions to the α,β-Unsaturated System of this compound

The conjugated system in this compound allows for nucleophilic attack at the β-carbon, a process known as conjugate or Michael addition. fiveable.menumberanalytics.com This 1,4-addition is a result of the electronic communication between the double bond and the carbonyl group, which extends the electrophilicity to the β-position. libretexts.orglibretexts.org

Michael Addition Reactions: Regioselectivity and Stereoselectivity

The Michael addition is a cornerstone reaction for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comnumberanalytics.com In the context of this compound, a Michael donor (nucleophile) adds to the β-carbon (the Michael acceptor). wikipedia.org

Common Michael Donors:

Enolates derived from ketones, malonic esters, and other active methylene compounds. wikipedia.org

Organocuprates (Gilman reagents).

Amines and thiols. libretexts.orgfiveable.me

The reaction typically proceeds with high regioselectivity, favoring attack at the β-carbon over the carbonyl carbon, especially with softer nucleophiles. pressbooks.pub The initial product is an enolate intermediate, which is then protonated to yield the final saturated product. libretexts.org The stereoselectivity of the Michael addition can often be controlled through the use of chiral catalysts or auxiliaries, leading to the formation of specific stereoisomers.

Organocatalytic Enamine/Enol-Mediated Conjugate Additions

Organocatalysis has emerged as a powerful tool for effecting enantioselective conjugate additions to α,β-unsaturated aldehydes. Chiral secondary amines are commonly employed as catalysts. These amines react with the enal to form a chiral enamine intermediate. scienceopen.com This enamine then reacts with the electrophile. Alternatively, the chiral amine can form an iminium ion with the enal, which lowers the LUMO energy and activates the system towards nucleophilic attack. nih.govnih.gov This strategy has been successfully applied to the enantioselective conjugate addition of carbon-centered radicals to enals. nih.govnih.gov

Pericyclic and Cycloaddition Reactions Involving this compound

The conjugated π-system of this compound makes it a suitable substrate for pericyclic reactions, particularly cycloadditions. uni-konstanz.dersc.org In these reactions, the diene component of the molecule can react with a dienophile.

A notable example is the N-heterocyclic carbene (NHC)-catalyzed [4+2] cycloaddition (Diels-Alder reaction). In a theoretical study involving the related (E)-3-(p-tolyl)acrylaldehyde, an NHC catalyst was shown to react with the aldehyde to form a homoenolate equivalent. researchgate.netnih.govrsc.org This intermediate can then act as a diene and react with a suitable dienophile. The reaction proceeds through a stepwise mechanism involving the formation of a Breslow intermediate and an enolate, ultimately leading to the cycloadduct. researchgate.netnih.govrsc.org Such reactions can be highly stereoselective, with the NHC catalyst controlling the facial selectivity of the cycloaddition. researchgate.netnih.gov

Diels-Alder Reactions as Dienophile or Dienophile Precursor

As an α,β-unsaturated aldehyde, this compound is inherently an electron-poor alkene (dienophile) due to the electron-withdrawing nature of the carbonyl group. This characteristic makes it a suitable partner for electron-rich dienes in normal-demand Diels-Alder reactions. The reactivity of cinnamaldehyde derivatives in these [4+2] cycloadditions can be influenced by steric hindrance and the electronic effects of substituents on the aromatic ring. While direct studies on this compound as a dienophile are not extensively documented, the reactivity can be inferred from related compounds. For instance, cinnamaldehydes are generally considered poor dienophiles in the absence of a catalyst due to steric hindrance and the electron-donating effects of the aryl group which can reduce electrophilicity. chemrxiv.org However, catalysis, for example with Lewis acids or through iminium ion formation with organocatalysts like L-proline, can enhance reactivity. chemrxiv.org

In some cases, α,β-unsaturated aldehydes can be precursors to dienes. For example, reaction with an amine can lead to the formation of a 1-amino-1,3-diene intermediate, which can then participate in a Diels-Alder reaction with a suitable dienophile. ua.esua.es This divergent reactivity depends on the reaction conditions and the structure of the aldehyde. ua.es

Table 1: Representative Diels-Alder Reactions with Cinnamaldehyde Derivatives

| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |

| 2,3-Dimethylbutadiene | Cinnamaldehyde | L-proline, Resorcin nih.govarene hexamer | Cyclohexene (B86901) derivative | chemrxiv.org |

| N-morpholino-1,3-butadiene | α-chloroacrylonitrile | Heat | Phenylmorpholine derivative | ua.es |

| (E)-Dienamide | Acrolein | 110 ºC | Cis/trans cyclohexene mixture | ua.es |

[3+2] and [4+1] Cycloadditions for Heterocycle Formation

This compound can also participate in various cycloaddition reactions beyond the Diels-Alder, leading to the formation of valuable heterocyclic structures.

In [3+2] cycloadditions , the double bond of the acrylaldehyde acts as a dipolarophile, reacting with a 1,3-dipole. A common example involves the reaction of cinnamaldehyde derivatives with nitrones to form isoxazolidines. chemistryjournal.net These reactions are a powerful tool for synthesizing N-containing heterocycles. chemistryjournal.net Similarly, reactions with azomethine ylides, often generated in situ, can yield polysubstituted pyrrolidines. nih.govacs.org The chemoselectivity of these reactions can sometimes be an issue, as the 1,3-dipole can react with either the C=C double bond or the C=O group of the aldehyde. However, in many cases, exclusive reaction with the alkene is observed. nih.gov

A theoretical study on the N-heterocyclic carbene (NHC)-catalyzed [4+2] cycloaddition between (E)-3-(p-tolyl)acrylaldehyde and a silyl-substituted enone has been reported. rsc.orgresearchgate.net While this is a [4+2] reaction, the NHC catalyst first activates the acrylaldehyde to form a homoenolate equivalent, which then acts as the four-atom component. This highlights the potential for this compound to participate in such transformations for the synthesis of complex carbocycles and heterocycles. rsc.orgresearchgate.netresearchgate.net

[4+1] cycloadditions are less common but represent another pathway for heterocycle synthesis. These reactions typically involve a four-atom component reacting with a one-atom component, such as a carbene or nitrene. While specific examples involving this compound are scarce, the general reactivity of α,β-unsaturated systems suggests its potential in this type of transformation.

Table 2: Examples of Cycloaddition Reactions for Heterocycle Formation

| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |

| [3+2] Cycloaddition | Cinnamaldehyde, α-Glutaraldehyde-N-aryl nitrone | Reflux | Isoxazolidine | chemistryjournal.net |

| [3+2] Cycloaddition | Cinnamaldehyde derivatives, Trimethylenemethane | Pd-catalyst, Lewis acid | Methylenetetrahydrofuran | nih.gov |

| [3+2] Cycloaddition | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, Azomethine ylide | Ethanol | Spiropyrrolidine | nih.govacs.org |

| [4+2] Cycloaddition | (E)-3-(p-tolyl)acrylaldehyde, Phenyl-3-(trimethylsilyl)prop-2-en-1-one | N-Heterocyclic Carbene (NHC) | Asymmetric organosilane | rsc.orgresearchgate.net |

Oxidation and Reduction Pathways of this compound

The aldehyde group and the carbon-carbon double bond in this compound are both susceptible to oxidation and reduction, allowing for selective transformations to access a range of other functional groups.

Selective Reduction of the Aldehyde Group to Alcohols or Hydrocarbons

The selective reduction of the aldehyde in α,β-unsaturated systems without affecting the double bond is a common and important transformation.

Reduction to Alcohols: The reduction of this compound to (E)-3-(m-tolyl)prop-2-en-1-ol has been accomplished in high yield (92%) using diisobutylaluminum hydride (DIBAL-H). nih.gov Other methods for the 1,2-reduction of cinnamaldehyde derivatives to the corresponding allylic alcohols include the use of sodium borohydride (NaBH₄) in the presence of a phase transfer catalyst or with specific reagents like lithium aminoborohydrides, which show excellent chemoselectivity. researchgate.netresearchgate.net

Reduction to Hydrocarbons: Complete reduction of the aldehyde to a methyl group, while also reducing the double bond, can be achieved through methods like the Wolff-Kishner reduction. This reaction involves heating the aldehyde with hydrazine (B178648) and a strong base. harvard.edu

Table 3: Selective Reduction of the Aldehyde Group

| Starting Material | Reagent(s) | Product | Yield | Reference |

| (E)-Ethyl 3-(m-tolyl)acrylate | Diisobutylaluminum hydride (DIBAL-H) | (E)-3-(m-Tolyl)prop-2-en-1-ol | 92% | nih.gov |

| Aromatic Aldehydes | NaBH₄, Tetrabutylammonium iodide (PTC) | Corresponding Alcohols | Good to Moderate | researchgate.net |

| Cinnamaldehyde | Lithium pyrrolidinoborohydride | Cinnamyl alcohol | Quantitative | researchgate.net |

| Aldehydes/Ketones | Hydrazine, Base, Heat (Wolff-Kishner) | Corresponding Hydrocarbons | - | harvard.edu |

Oxidation to Carboxylic Acids and Other Oxidative Transformations

The aldehyde group of this compound is readily oxidized to a carboxylic acid.

Oxidation to Carboxylic Acids: A common method for this transformation is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid. This method is highly effective for oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids without affecting the double bond. The synthesis of 3-methyl cinnamic acid, a precursor to this compound, implies this oxidative potential. nih.gov

Other Oxidative Transformations: The double bond can also undergo oxidative cleavage under strong conditions (e.g., ozonolysis or permanganate (B83412) oxidation), leading to the formation of smaller carbonyl compounds. Palladium-catalyzed allylic C-H oxidation is another possible transformation for related systems. rsc.org Electrochemical methods have also been employed to convert cinnamaldehyde into methyl cinnamate, demonstrating an oxidative esterification. beilstein-journals.org

Table 4: Oxidation of Cinnamaldehyde Derivatives

Radical Reactions and Photochemical Behavior of this compound

The conjugated π-system of this compound makes it susceptible to radical and photochemical reactions.

The photochemistry of α,β-unsaturated carbonyl compounds is complex. acs.org Upon absorption of UV light, the molecule is promoted to an excited state (nπ* or ππ*). nih.govnih.gov This excited state has radical character and can undergo various reactions. researchgate.net For instance, β-aryl-α,β-unsaturated aldehydes can undergo photo-induced addition of radicals. researchgate.net Photochemical carboborylation reactions have been developed for α,β-unsaturated ketones, proceeding through their tosylhydrazone derivatives, which could be a potential pathway for functionalizing this compound. chemrxiv.org

Furthermore, radical additions to the double bond can be initiated. For example, thiol-catalyzed radical-chain reductions have been shown to be effective for various organic compounds and could potentially be applied here. ucl.ac.uk The combination of photochemistry and organocatalysis has also emerged as a powerful strategy. For instance, the activation of an enal with an aminocatalyst to form an iminium ion can be combined with a photocatalyst to facilitate enantioselective radical reactions. tesisenred.nettdx.cat

Derivatization and Chemical Transformations of E 3 M Tolyl Acrylaldehyde

Synthesis of Alcohols, Carboxylic Acids, and Esters from (E)-3-(m-Tolyl)acrylaldehyde

The aldehyde functionality of this compound can be readily reduced or oxidized to yield the corresponding primary alcohol or carboxylic acid, which in turn can be converted to esters.

Alcohols: The selective reduction of the aldehyde group, without affecting the carbon-carbon double bond, can be achieved using mild reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation yields (E)-3-(m-Tolyl)prop-2-en-1-ol, the corresponding cinnamyl alcohol. The synthesis of this alcohol has been reported as part of a multi-step sequence, confirming its structure and characterization. nih.gov

Carboxylic Acids: Oxidation of the aldehyde group leads to the formation of (E)-3-(m-Tolyl)acrylic acid. This conversion can be accomplished using various oxidizing agents. The Knoevenagel condensation of m-tolualdehyde with malonic acid in the presence of piperidine (B6355638) and an ionic liquid also yields (E)-3-(m-Tolyl)acrylic acid, providing an alternative route to this derivative. acs.org

Esters: Esters can be prepared from this compound through several methods. One common route is the esterification of the corresponding carboxylic acid, for instance, reacting (E)-3-(m-Tolyl)acrylic acid with an alcohol under acidic conditions. nih.gov Alternatively, direct oxidative esterification of the aldehyde can be performed. This has been achieved for cinnamaldehyde (B126680) derivatives using various catalytic systems, including N-Heterocyclic Carbenes (NHCs) in conjunction with an oxidant, or metal-based catalysts. clockss.orgnottingham.ac.uk These methods convert the formyl group directly into an ester moiety in a single step.

Table 1: Synthesis of Alcohol, Carboxylic Acid, and Ester Derivatives

| Starting Material | Product | Reagents/Conditions | Transformation |

| This compound | (E)-3-(m-Tolyl)prop-2-en-1-ol | e.g., NaBH₄, Methanol | Reduction |

| This compound | (E)-3-(m-Tolyl)acrylic acid | e.g., Pinnick Oxidation (NaClO₂, NaH₂PO₄) | Oxidation |

| (E)-3-(m-Tolyl)acrylic acid | (E)-Ethyl 3-(m-tolyl)acrylate | Ethyl alcohol, Acid catalyst (e.g., H₂SO₄) | Esterification |

| This compound | Methyl (E)-3-(m-tolyl)acrylate | NHC catalyst, Oxidant, Methanol | Oxidative Esterification |

Formation of Imines, Oximes, and Hydrazones from this compound

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. These reactions are typically reversible and may be catalyzed by acid or base.

Imines (Schiff Bases): The reaction of this compound with primary amines yields the corresponding N-substituted imines, also known as Schiff bases. This condensation involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. The formation of an imine from a related cinnamaldehyde derivative has been documented as a key step in the synthesis of more complex molecules. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces this compound oxime. The reaction proceeds similarly to imine formation and is a common method for derivatizing aldehydes and ketones. acs.org

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives, such as 2,4-dinitrophenylhydrazine (B122626) or acylhydrazides, affords the corresponding hydrazones. acs.orgnih.gov These derivatives are often crystalline solids and have been used historically for the identification and characterization of carbonyl compounds.

Table 2: Synthesis of Imine, Oxime, and Hydrazone Derivatives

| Starting Material | Reagent | Product Class |

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| This compound | Hydroxylamine (NH₂OH) | Oxime |

| This compound | Hydrazine (N₂H₄) or derivative | Hydrazone |

Construction of Nitrogen-Containing Heterocycles Utilizing this compound

This compound is a valuable precursor for synthesizing various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and natural products.

While pyrroles are synthesized directly from dienyl azides, this compound can serve as a key starting material for the preparation of the required azide (B81097) precursor. organic-chemistry.org A common method to access the necessary vinyl azide is the Hemetsberger-Knittel reaction or related condensations, where an α,β-unsaturated aldehyde reacts with an azidoacetate ester. researchgate.netrsc.org The resulting dienyl azide can then undergo a transition metal-catalyzed cyclization, using catalysts like ZnI₂ or rhodium complexes, to furnish the substituted pyrrole (B145914) ring. organic-chemistry.org

Pyridine (B92270) Derivatives: The Kröhnke pyridine synthesis provides a route to highly substituted pyridines by reacting α,β-unsaturated carbonyl compounds with α-pyridinium methyl ketone salts in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov In this methodology, this compound can act as the α,β-unsaturated component, leading to the formation of a tolyl-substituted pyridine ring.

Quinolone Derivatives: Quinolines can be synthesized from cinnamaldehyde derivatives through several established name reactions. The Döebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. clockss.orgjptcp.com Using this compound in this reaction would produce a 2-(m-tolyl)quinoline derivative. Another approach is the palladium-catalyzed oxidative annulation of anilines with the corresponding cinnamyl alcohol (obtainable from the aldehyde), which proceeds through an imine intermediate. rsc.orgmdpi.com

Indole (B1671886) Synthesis: The Fischer indole synthesis is a robust method for creating the indole nucleus. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. byjus.com The required phenylhydrazone can be readily prepared by the condensation of this compound with a substituted phenylhydrazine. Subsequent treatment with a Brønsted or Lewis acid initiates a clockss.orgclockss.org-sigmatropic rearrangement and cyclization cascade to yield the corresponding indole.

Benzofuran (B130515) Annulations: Benzofurans can be synthesized through the oxidative cyclization of o-cinnamyl phenols. researchgate.net The necessary precursor can be generated in a two-step sequence starting from this compound: first, reduction to (E)-3-(m-Tolyl)prop-2-en-1-ol, followed by a Friedel-Crafts alkylation of a phenol (B47542) with this alcohol. The resulting o-cinnamyl phenol can then undergo palladium-catalyzed oxidative annulation to form the benzofuran ring system. mdpi.com

Development of Carbon-Carbon Bond Forming Reactions from this compound

The conjugated system of this compound allows it to participate in various carbon-carbon bond-forming reactions, enabling the construction of more complex carbon skeletons.

Cycloaddition Reactions: As a conjugated system, this compound can act as a dienophile in Diels-Alder reactions. The electron-withdrawing aldehyde group activates the double bond for reaction with an electron-rich diene to form a six-membered ring. nih.gov Theoretical studies have investigated the N-heterocyclic carbene (NHC) catalyzed [4+2] cycloaddition between (E)-3-(p-tolyl)acrylaldehyde and other unsaturated systems, a pathway that is also applicable to the meta-isomer. nih.gov

Annulation Reactions: Phosphine-catalyzed (3+3) annulation reactions have been developed using derivatives of cinnamaldehyde. In this process, a Morita–Baylis–Hillman carbonate derived from the aldehyde reacts with a 1,3-dicarbonyl compound to form hexahydrochromenone derivatives through a double conjugate addition mechanism. rsc.org

Aldol (B89426) and Related Reactions with this compound

The aldehyde functionality of this compound can readily participate in Aldol and Aldol-type reactions, where it acts as an electrophile. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org These reactions involve the addition of a nucleophilic enol or enolate to the carbonyl carbon. wikipedia.org A related and significant transformation is the vinylogous Michael addition, where the electrophilicity of the β-carbon in the α,β-unsaturated system is exploited. chim.it

An example of this is the organocatalytic direct vinylogous Michael addition of α,β-unsaturated γ-butyrolactams to α,β-unsaturated aldehydes like this compound. lookchem.comd-nb.info In a study by Chen et al., this reaction was explored to create complex scaffolds with high stereoselectivity. d-nb.info The reaction of N-(tert-butoxycarbonyl)pyrrol-2(5H)-one with this compound, catalyzed by a chiral diphenylprolinol TMS ether derivative in the presence of an acid, proceeds to form a functionalized lactam. lookchem.com This transformation highlights the utility of this compound as an acceptor in conjugate addition reactions, leading to the formation of new carbon-carbon bonds and chiral centers. chim.itlookchem.com

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Yield (%) | Ref. |

| N-(tert-butoxycarbonyl)pyrrol-2(5H)-one | This compound | (S)-Diphenylprolinol TMS ether | 2-Fluorobenzoic acid | Toluene | 81 | lookchem.com |

Table 1: Example of a Vinylogous Michael Addition with this compound.

Knoevenagel and Wittig Type Transformations

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the Aldol condensation where the aldehyde reacts with an active methylene (B1212753) compound, catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com This reaction is a powerful method for C-C bond formation and typically results in an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com While specific examples detailing the Knoevenagel condensation of this compound are not prevalent in readily available literature, the general reactivity of aromatic aldehydes in this transformation is well-established. researchgate.netsciensage.info It is expected that this compound would react with active methylene compounds such as malononitrile (B47326) or diethyl malonate in the presence of a catalyst like piperidine or sodium acetate to yield the corresponding extended conjugated system. wikipedia.orgresearchgate.net

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones. wikipedia.orglibretexts.org It involves the reaction of the carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). dalalinstitute.com The reaction is highly versatile, and its outcome, particularly the stereochemistry of the resulting double bond, can be influenced by the nature of the ylide. wikipedia.org

While direct documentation of a Wittig reaction on this compound is sparse, a closely related transformation has been reported for a structural isomer. A patent describes a Wittig reaction using the commercially available (E)-2-methyl-3-(p-tolyl)acrylaldehyde to prepare a diene, which is a key intermediate for other complex molecules. google.com This demonstrates the feasibility of using the aldehyde group in tolyl-substituted acrylaldehydes for Wittig olefinations to extend the carbon chain.

| Aldehyde | Wittig Reagent Precursor | Product | Application | Ref. |

| (E)-2-Methyl-3-(p-tolyl)acrylaldehyde | Not specified | (E)-1-Methyl-4-(2-methylbuta-1,3-dien-1-yl)benzene | Intermediate for cross-metathesis | google.com |

Table 2: Example of a Wittig Reaction with a Tolyl-Substituted Acrylaldehyde Analogue.

Olefin Metathesis Involving this compound Derivatives

Olefin metathesis is a powerful catalytic reaction that allows for the rearrangement of carbon-carbon double bonds. harvard.edu Cross-metathesis (CM) specifically involves the reaction between two different olefins to create new olefinic products. organic-chemistry.org The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum. harvard.edu

The direct participation of α,β-unsaturated aldehydes like this compound in olefin metathesis can be challenging due to potential catalyst inhibition by the carbonyl group. However, derivatives of this compound, where the aldehyde is protected or transformed into a less coordinating group, can be effective substrates. For instance, the vinyl tolyl moiety can be considered a substituted styrene, a class of compounds known to participate in cross-metathesis. beilstein-journals.orgd-nb.info

Research on the cross-metathesis of various substituted styrenes with partners like acrylates, vinylsilanes, and other functionalized olefins demonstrates the broad applicability of this reaction. beilstein-journals.orgd-nb.infosci-hub.se For example, cross-metathesis reactions of substituted styrenes with vinylsilanes in the presence of a first-generation Grubbs catalyst proceed with high stereoselectivity, exclusively affording the E-isomer. d-nb.info Similarly, microwave-assisted cross-metathesis has been successfully used to prepare various β-functionalized styrenes. sci-hub.se These examples suggest that derivatives of this compound, such as the corresponding acetate or silyl (B83357) ether formed from the reduction of the aldehyde to an alcohol, could undergo cross-metathesis to introduce new functionalities. A patent also describes the use of cross-metathesis to produce perfuming ingredients from related structures, highlighting the industrial relevance of this transformation. google.com

Applications of E 3 M Tolyl Acrylaldehyde As a Versatile Synthetic Intermediate

Strategic Role in Complex Natural Product Total Synthesis

While specific examples detailing the use of (E)-3-(m-tolyl)acrylaldehyde in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of cinnamaldehyde (B126680) derivatives plays a crucial role in constructing complex molecular frameworks. These compounds serve as versatile precursors for various carbon skeletons through reactions such as Michael additions, Diels-Alder reactions, and aldol (B89426) condensations. For instance, multicomponent reactions involving cinnamaldehyde derivatives are employed to build polycyclic fused heterocycles, which are common motifs in natural products. researchgate.net The reactivity of the α,β-unsaturated system allows for the stereocontrolled introduction of substituents, a critical aspect in the synthesis of chiral natural products.

The general strategy involves utilizing the electrophilic nature of the β-carbon in the conjugated system and the carbonyl carbon to form new carbon-carbon and carbon-heteroatom bonds. This reactivity makes substituted cinnamaldehydes, including the m-tolyl variant, attractive starting materials for the synthesis of alkaloids, terpenoids, and polyketides.

Utility in the Preparation of Key Pharmaceutical Intermediates and Scaffolds

The structural motif of this compound is present in a variety of biologically active molecules, making it a key starting material for the synthesis of pharmaceutical intermediates. Cinnamaldehyde and its derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

One notable application of substituted cinnamaldehydes is in the synthesis of inhibitors for enzymes implicated in disease. For example, derivatives of cinnamaldehyde have been used as starting materials for the preparation of inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. acs.org The synthesis of novel α-aryl substituted fosmidomycin (B1218577) analogues has been achieved using functionalized cinnamaldehyde derivatives. acs.org

Furthermore, the cinnamaldehyde scaffold is a building block for various heterocyclic compounds with medicinal value. Research has demonstrated the synthesis of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives containing nitrogen from cinnamaldehyde, which have shown antioxidant activity. aip.org Additionally, derivatives of cinnamaldehyde have been explored for their potential as anticancer agents, with studies showing that modifications to the aromatic ring can enhance bioactivity. researchgate.net

| Therapeutic Target/Application | Derivative Class | Reference |

| Anticancer | 2-Hydroxycinnamaldehyde | researchgate.net |

| Antitubercular (DXR inhibitors) | α-Aryl substituted fosmidomycin analogues | acs.org |

| Antioxidant | Nitrogen-containing 2-hydroxy-1,4-naphthoquinone derivatives | aip.org |

Precursor in the Synthesis of Advanced Materials and Functional Molecules

The reactivity of the aldehyde group and the conjugated system in this compound and its analogues makes them valuable precursors for the synthesis of advanced materials and functional polymers. The aldehyde functionality allows for facile post-polymerization modification, enabling the introduction of various chemical moieties.

Polymers containing aldehyde side chains can be synthesized and subsequently modified through reactions like oxime or hydrazone formation. nih.govdntb.gov.ua This approach has been used to create functional polymers for biomedical applications, such as drug delivery systems and bioconjugation platforms. mdpi.com For instance, aldehyde-functional polymers can be conjugated with peptides and dyes. nih.gov

Moreover, cinnamaldehyde-based monomers can be copolymerized to create smart polymers that respond to external stimuli. Vanillin, a structurally related aldehyde, has been used to synthesize temperature-responsive photo-cross-linkable polymers. mdpi.com The incorporation of such functional monomers can impart specific properties like biodegradability and biocompatibility to the resulting materials. nih.gov The ability to form Schiff bases also allows for the development of self-healing and dynamic covalent polymers. uomustansiriyah.edu.iq

| Material Type | Functionalization/Application | Key Feature |

| Aldehyde-functional polycarbonates | Reactive platforms for bioconjugation | Biodegradability and biocompatibility nih.gov |

| Photo-cross-linkable smart polymers | Temperature-responsive hydrogels | Stimuli-responsive behavior mdpi.com |

| Schiff base polymers | Self-healing materials | Dynamic covalent bonds uomustansiriyah.edu.iq |

Chiral Auxiliary or Ligand Precursor Derived from this compound

While the direct use of this compound as a precursor for chiral auxiliaries or ligands is not widely reported, the general class of α,β-unsaturated aldehydes is instrumental in asymmetric synthesis. Chiral ligands are often synthesized from molecules containing functionalities that can be readily modified, such as aldehydes.

For example, chiral β-amino alcohols, which are important ligands in asymmetric catalysis, can be synthesized from precursors containing an aldehyde group. nih.gov The synthesis of pinane-based chiral tridentate ligands for the asymmetric addition of diethylzinc (B1219324) to aldehydes demonstrates a strategy where aldehyde-containing intermediates could be employed. mdpi.com

The development of chiral ligands is crucial for enantioselective synthesis, a cornerstone of modern pharmaceutical development. researchgate.net While specific ligands derived from this compound are yet to be prominently featured in the literature, its reactive handles suggest its potential as a starting material for the synthesis of novel chiral ligands for various asymmetric transformations. The general approach would involve the stereoselective modification of the aldehyde or the double bond to introduce chirality, followed by further functionalization to create a chelating ligand.

Theoretical and Computational Investigations of E 3 M Tolyl Acrylaldehyde

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of (E)-3-(m-Tolyl)acrylaldehyde

The electronic structure of a molecule governs its reactivity. For π-conjugated systems like this compound, Frontier Molecular Orbital (FMO) theory is a key theoretical lens. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Computational methods, particularly DFT, are employed to calculate the energies and visualize the spatial distribution of these orbitals. bohrium.com For instance, calculations on the related (E)-3-(p-tolyl)acrylaldehyde using DFT at the M06-2X/6-31G(d,p) level of theory have been performed to determine its FMO energies. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In this compound, the HOMO is expected to be distributed across the π-system, including the tolyl group and the conjugated double bond, while the LUMO would be concentrated on the electron-deficient acrylaldehyde moiety, particularly the β-carbon and the carbonyl carbon, which are susceptible to nucleophilic attack. The position of the methyl group in the meta position will subtly influence the electron density distribution and orbital energies compared to the ortho or para isomers, thereby modulating its reactivity.

Further analysis through methods like Natural Bond Orbital (NBO) can elucidate charge transfer interactions and the stability arising from conjugation within the molecule. bohrium.com A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic interactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Tolylacrylaldehyde Isomer The following data is for (E)-3-(p-tolyl)acrylaldehyde and serves as an example of typical values obtained from DFT calculations. researchgate.net

| Orbital | Energy (eV) | Description |

| HOMO | -7.23 | Highest Occupied Molecular Orbital; indicates nucleophilic character. |

| LUMO | -2.11 | Lowest Unoccupied Molecular Orbital; indicates electrophilic character. |

| HOMO-LUMO Gap | 5.12 | Energy difference; relates to chemical reactivity and stability. |

Conformational Analysis and Stereochemical Preferences of this compound

Stereochemistry and conformation describe the three-dimensional arrangement of a molecule's atoms, which significantly impacts its physical properties and reactivity. windows.net this compound possesses an (E)-configuration at the C=C double bond, indicating that the tolyl group and the aldehyde group are on opposite sides, a feature with a high rotational barrier. windows.net

The single bond between the tolyl ring and the vinyl group.

The single bond between the vinyl group and the carbonyl carbon.

Computational methods can be used to perform a Potential Energy Surface (PES) scan by systematically rotating these bonds to identify the most stable conformations (energy minima). rsc.org It is expected that the lowest energy conformations will be nearly planar to maximize the π-conjugation across the entire molecule, from the aromatic ring through the double bond to the carbonyl group. Deviations from planarity would disrupt this conjugation and increase the molecule's energy. Time-Dependent DFT (TD-DFT) can be used to calculate the electronic circular dichroism (ECD) spectra for different conformations to help identify the dominant conformers in solution. soton.ac.uk

Computational Elucidation of Reaction Mechanisms for this compound Transformations

DFT calculations are a cornerstone for elucidating complex reaction mechanisms. By mapping the entire reaction pathway, researchers can identify intermediates, transition states (TS), and determine activation energies. A detailed DFT study on the N-heterocyclic carbene (NHC)-catalyzed [4+2] cycloaddition of (E)-3-(p-tolyl)acrylaldehyde provides a clear example of this process. researchgate.netresearchgate.net

In that study, the catalytic cycle was shown to proceed through five key steps:

Nucleophilic attack of the NHC catalyst on the aldehyde.

Formation of a Breslow intermediate.

Generation of an enolate intermediate.

The stereoselectivity-determining [4+2] cycloaddition step.

Regeneration of the catalyst and release of the product. researchgate.net

For each step, the geometries of reactants, intermediates, transition states, and products are optimized. The calculations revealed that the formation of the enolate intermediate was the rate-determining step, with the highest energy barrier. researchgate.netresearchgate.net A similar computational approach would be necessary to elucidate the mechanism of reactions involving this compound, as the substitution pattern can influence the stability of intermediates and the height of activation barriers.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Reactions of this compound

Beyond mechanism, computational chemistry can predict the outcome of reactions, including reactivity, regioselectivity, and stereoselectivity. FMO theory is often the starting point; the interaction between the HOMO of one reactant and the LUMO of another dictates the feasibility and outcome of many reactions.

In the aforementioned study of the NHC-catalyzed reaction of the para isomer, the [4+2] cycloaddition was identified as the stereoselectivity-determining step. researchgate.net By calculating the energy barriers for the formation of all possible stereoisomers (RR, RS, SR, SS), the model correctly predicted the experimentally observed major product (RS configuration). researchgate.net The origin of this selectivity was further investigated using distortion-interaction analysis, which separates the energy of the transition state into the energy required to distort the reactants into their transition-state geometries and the interaction energy between them.

Conceptual DFT provides another layer of predictive power through reactivity indices. The Parr functions (Pk+), for example, can be calculated to predict the most likely sites for nucleophilic attack on a molecule. researchgate.net For this compound, such calculations would quantify the electrophilicity of different atoms, confirming the β-carbon of the acrylaldehyde unit as a primary site for Michael additions.

Molecular Dynamics Simulations and Solvent Effects on this compound Reactivity

Most chemical reactions occur in solution, where solvent molecules can significantly influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the COSMO model, treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of solvent effects on reaction barriers.

For a more detailed understanding, explicit solvent models are used within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework. In this hybrid method, the reacting molecules are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with less computationally expensive molecular mechanics. Molecular dynamics (MD) simulations using this QM/MM approach can then be run to sample a vast number of solvent configurations, providing a dynamic picture of the reaction and a more accurate calculation of free energy changes. Such simulations can reveal specific interactions, like hydrogen bonds between the solvent and a transition state, that contribute to rate acceleration.

While specific MD simulations for this compound were not found, these established methods are fully applicable and would be essential for accurately modeling its reactivity in different solvent environments.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights into E 3 M Tolyl Acrylaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like (E)-3-(m-Tolyl)acrylaldehyde. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR for Structural Assignment and Dynamics of this compound

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the chemical shifts and coupling constants of the nuclei. In this compound, the aldehydic proton typically appears as a doublet in the downfield region of the ¹H NMR spectrum, around 9.6-9.7 ppm, due to the deshielding effect of the carbonyl group. libretexts.orgpressbooks.pub The vinyl protons exhibit characteristic splitting patterns consistent with a trans configuration, with a large coupling constant (J ≈ 16 Hz). researchgate.net The aromatic protons of the m-tolyl group and the methyl protons show signals in their expected regions.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. pressbooks.pub The carbonyl carbon is highly deshielded and appears around 193-194 ppm. rsc.orgrsc.org The carbons of the aromatic ring and the vinyl group resonate in the 120-155 ppm range. rsc.orgrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, confirming the assignments of the vinyl and aromatic protons. HSQC spectra correlate directly bonded protons and carbons, allowing for unambiguous assignment of the carbon signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic-H | 9.69 | d | 7.7 |

| Vinylic-H (α to CHO) | 6.67 | dd | 15.9, 7.7 |

| Vinylic-H (β to CHO) | 7.44 | d | 15.9 |

| Aromatic-H | 7.1-7.4 | m | - |

| Methyl-H | 2.39 | s | - |

Data sourced from publicly available spectral information. rsc.orgrsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 193.9 |

| C-vinyl (β to CHO) | 153.0 |

| C-aromatic (ipso) | 134.1 |

| C-aromatic | 131.4, 129.9, 128.6, 127.8 |

| C-vinyl (α to CHO) | 128.6 |

| C-methyl | 21.7 |

Data sourced from publicly available spectral information. rsc.org

Solid-State NMR Applications for this compound Derivatives

While solution-state NMR provides information on the average structure in a solvent, solid-state NMR (ssNMR) can elucidate the structure and dynamics of molecules in their crystalline or amorphous solid forms. For derivatives of this compound, ssNMR can be particularly useful in studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing details about molecular packing and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govchromatographyonline.com This accuracy allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₀H₁₀O and a calculated exact mass of 146.0732. bldpharm.com The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identification of the compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion of this compound) and inducing its fragmentation. nih.govshimadzu.com The resulting product ions are then analyzed to provide structural information. msu.edulibretexts.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve cleavage of the bond between the carbonyl group and the vinyl group, loss of the formyl radical (•CHO), or fragmentation of the tolyl ring. msu.eduyoutube.com Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 3: Expected Fragmentation Ions for this compound in Mass Spectrometry

| Fragment Ion | m/z (nominal) | Possible Neutral Loss |

|---|---|---|

| [M-H]⁺ | 145 | H• |

| [M-CHO]⁺ | 117 | •CHO |

| [C₇H₇]⁺ | 91 | C₃H₃O |

These are predicted fragmentation patterns based on the general behavior of similar compounds. msu.eduraco.cat

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis of this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are highly effective for identifying functional groups and providing insights into the molecule's conformation. americanpharmaceuticalreview.comnepjol.info

IR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the dipole moment. ksu.edu.sa For this compound, the most characteristic absorption in the IR spectrum is the strong C=O stretching vibration of the aldehyde, which typically appears in the range of 1685-1710 cm⁻¹ for α,β-unsaturated aldehydes. libretexts.orgpressbooks.pub The C=C stretching vibration of the vinyl group is also observable, usually around 1600-1650 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the vinyl group appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic bands around 2720 and 2820 cm⁻¹. pressbooks.pub

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. ksu.edu.sa Vibrational modes that cause a change in the polarizability of the molecule are Raman active. ksu.edu.sa For this compound, the C=C stretching and the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. spectroscopyonline.com

Conformational analysis of cinnamaldehyde (B126680) and its derivatives has shown that they can exist as s-trans and s-cis conformers, referring to the orientation around the single bond between the carbonyl group and the vinyl group. researchgate.netrsc.orgscielo.org.mx Computational studies and spectroscopic data suggest that for cinnamaldehyde itself, the s-trans conformer is more stable. scielo.org.mx Vibrational spectroscopy can be used to study these conformational preferences, as the vibrational frequencies can be sensitive to the molecular conformation. uq.edu.au

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (aldehyde) | Stretch | 1685 - 1710 | Strong |

| C=C (vinyl) | Stretch | 1600 - 1650 | Strong |

| C-H (aromatic/vinyl) | Stretch | > 3000 | Moderate |

| C-H (aldehyde) | Stretch | ~2720, ~2820 | Weak |

| C-H (aromatic) | Out-of-plane bend | 700 - 900 | Moderate |

These are general ranges for the indicated functional groups. pressbooks.pubspectroscopyonline.comresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination of this compound Derivatives

The solid-state structure of cinnamaldehyde derivatives is characterized by the planarity of the core α,β-unsaturated system, a consequence of the conjugated π-electron system. The conformation of these molecules is primarily defined by the torsion angles around the single bonds. For trans-cinnamaldehyde, two main conformers are observed: s-trans and s-cis, referring to the orientation around the C-C single bond between the carbonyl group and the vinyl group. researchgate.net Microwave spectroscopy studies on trans-cinnamaldehyde have determined that the s-trans conformer is the more stable form in the gas phase. researchgate.net

The precise bond lengths and angles within the acrylaldehyde moiety are crucial for its reactivity. High-resolution spectroscopic data for the parent trans-cinnamaldehyde provide benchmark values that are expected to be very similar in the m-tolyl derivative.

| Bond | Bond Length (Å) |

|---|---|

| C=O | 1.223 |

| C-C (aldehyde) | 1.475 |

| C=C (vinyl) | 1.343 |

| C-C (vinyl-phenyl) | 1.472 |

| Angle | Bond Angle (°) |

|---|---|

| O=C-C | 124.3 |

| C-C=C | 121.5 |

| C=C-C (phenyl) | 127.1 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Asymmetric Derivatives of this compound

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of stereogenic centers. This technique is especially valuable for asymmetric derivatives of this compound, where the introduction of chirality can lead to enantiomers with distinct biological activities.

The chiroptical properties of α,β-unsaturated aldehydes are well-documented, with the electronic transitions of the conjugated chromophore being particularly sensitive to the chiral environment. acs.org The main electronic transitions responsible for the ECD signals in these systems are the n → π* and π → π* transitions of the enal moiety. The sign and intensity of the corresponding Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chromophore.

In recent years, the combination of experimental ECD measurements with quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), has become the gold standard for assigning the absolute configuration of chiral molecules. mdpi.com This approach involves calculating the theoretical ECD spectrum for a given enantiomer and comparing it with the experimental spectrum. A good match allows for the unambiguous determination of the absolute configuration.

For instance, in the asymmetric synthesis of disubstituted 4-oxocyclohexanecarbaldehydes from cinnamaldehyde derivatives, the absolute configurations of the products were determined by comparing the experimental ECD spectra with those predicted by TD-DFT calculations. acs.org Similarly, in the synthesis of chiral chromane (B1220400) derivatives, the absolute configuration of the products was assigned by means of TD-DFT calculations of the ECD spectra. mdpi.com

The development of asymmetric catalytic reactions to produce chiral derivatives of cinnamaldehydes has further highlighted the importance of ECD spectroscopy. researchgate.netrsc.org For example, the enantioselective synthesis of complex molecules often relies on organocatalytic methods where the stereochemical outcome is rationalized and confirmed through chiroptical studies. mdpi.comrsc.org

| Electronic Transition | Approximate Wavelength Range (nm) | Nature of Transition | Significance in ECD |

|---|---|---|---|

| n → π | 300 - 350 | Localized on the C=O group, weak absorption | Sensitive to the conformation around the C-C single bond. The sign of the Cotton effect is often related to the helicity of the enone chromophore. |

| π → π | 200 - 280 | Involves the entire conjugated system, strong absorption | Typically gives the most intense ECD signal. The sign and magnitude are highly dependent on the overall molecular chirality and the nature of substituents. |

Future Perspectives and Emerging Research Directions for E 3 M Tolyl Acrylaldehyde Chemistry

Unexplored Reactivity Modes and Novel Transformations

The reactivity of (E)-3-(m-tolyl)acrylaldehyde is primarily dictated by its conjugated system, comprising an aldehyde, a carbon-carbon double bond, and an aromatic ring. While classical transformations targeting the aldehyde and the alkene are well-established, future research is poised to explore less conventional reactivity.

One area of growing interest is the divergent synthesis of complex molecular scaffolds. For instance, this compound can participate in [3+3] cycloaddition reactions with vinyl sulfoxonium ylides to generate tetrasubstituted phenols. chem960.com This type of transformation highlights the potential to utilize the entire conjugated system in a single, concerted process, offering a rapid increase in molecular complexity.

Further exploration into pericyclic reactions, such as higher-order cycloadditions and electrocyclizations, could reveal new pathways to unique carbocyclic and heterocyclic frameworks. The electronic properties of the m-tolyl group can be strategically manipulated to influence the regio- and stereoselectivity of these transformations. Additionally, the development of novel transformations that selectively functionalize the methyl group of the tolyl substituent, while the acrylaldehyde moiety directs the reaction, presents an intriguing avenue for research.

Emerging Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound, particularly in the realm of asymmetric synthesis. Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can activate this compound towards various nucleophilic additions, including Michael additions and Friedel-Crafts alkylations, with high levels of enantiocontrol. nih.gov

Future research will likely focus on the design and application of more sophisticated and efficient catalysts. This includes the development of novel chiral N-heterocyclic carbenes (NHCs) for asymmetric annulation reactions. acs.orgnih.gov These catalysts can generate unique reactive intermediates from this compound, enabling access to complex chiral molecules that are difficult to synthesize using traditional methods.

Furthermore, the exploration of transition metal catalysis continues to be a fruitful area. Palladium-catalyzed reactions, such as the Heck reaction, have been utilized for the synthesis of functionalized cinnamaldehyde (B126680) derivatives, and these methods can be adapted for this compound. diva-portal.orgacs.org The development of catalysts that can operate under milder conditions, with lower catalyst loadings and higher turnover numbers, remains a key objective. The use of earth-abundant and less toxic metals as catalysts is also a significant trend in green chemistry. mdpi-res.com

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. mdpi.com this compound is an excellent substrate for MCRs due to its multiple reactive sites.